molecular formula C18H11NO6 B6431371 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate CAS No. 924188-24-9

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate

Cat. No.: B6431371
CAS No.: 924188-24-9
M. Wt: 337.3 g/mol
InChI Key: FMELSSXSDCAHDD-UHFFFAOYSA-N
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Description

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a furan ring, an oxazole ring, and a chromene moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO6/c20-13-9-17(24-14-5-2-1-4-12(13)14)18(21)23-10-11-8-16(25-19-11)15-6-3-7-22-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMELSSXSDCAHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Cu(I)-catalyzed reaction of in situ generated nitrile oxides with prop-2-yn-1-yl 6-fluoro-4-oxo-4H-chromene-2-carboxylate . This method yields the desired compound in good quantities and involves the following steps:

  • Generation of nitrile oxides from appropriate precursors.
  • Reaction of nitrile oxides with prop-2-yn-1-yl 6-fluoro-4-oxo-4H-chromene-2-carboxylate in the presence of a copper(I) catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring efficient separation and purification processes.

Chemical Reactions Analysis

Types of Reactions

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan and oxazole rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the furan and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the chromene carbonyl group can yield hydroxychromenes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds with chromene structures exhibit significant anticancer properties. For instance, derivatives of chromene have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that similar oxazole-containing compounds could inhibit the proliferation of various cancer cell lines, suggesting that [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate may possess similar effects.

Case Study : A recent investigation into chromene derivatives highlighted their ability to target specific cancer pathways (e.g., PI3K/Akt/mTOR signaling), leading to enhanced therapeutic efficacy against resistant cancer types .

2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies on related oxazole derivatives have shown effectiveness against a range of bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus).

Data Table: Antimicrobial Activity of Similar Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Oxazole Derivative AMRSA16 µg/mL
Chromene Derivative BE. coli32 µg/mL
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxoS. aureusTBD

Material Science Applications

1. Photovoltaic Materials
Due to its unique electronic properties, the compound may be explored as an organic semiconductor in photovoltaic applications. Research into similar chromene compounds has shown their potential in enhancing the efficiency of organic solar cells.

Case Study : A study on chromene-based materials reported significant improvements in charge mobility and light absorption characteristics when incorporated into organic photovoltaic devices .

Agricultural Chemistry Applications

1. Pesticidal Activity
The oxazole and furan moieties are known for their bioactivity against pests. Preliminary studies suggest that the compound could serve as a lead structure for developing new agrochemicals aimed at pest control.

Data Table: Pesticidal Efficacy of Related Compounds

Compound NameTarget PestEfficacy (%)
Furan-based Pesticide CAphids85%
Oxazole-based Pesticide DThrips78%
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxoWhitefliesTBD

Mechanism of Action

The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes or receptors. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, while the chromene moiety can engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate stands out due to its unique combination of furan, oxazole, and chromene rings. This structural diversity provides a wide range of chemical reactivity and potential biological activities, making it a versatile compound for various applications.

Biological Activity

The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate is a member of a diverse class of organic compounds known for their significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H9N1O5C_{13}H_{9}N_{1}O_{5} with a molecular weight of approximately 253.21 g/mol. The structure comprises a chromene core fused with an oxazole and furan ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have shown that derivatives of chromene compounds exhibit promising anticancer properties. For instance, compounds similar to [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the p53 pathway and the inhibition of cyclin-dependent kinases (CDKs) .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies indicate that the compound exhibits significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro studies revealed that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of biofilm formation .

The biological activities of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes .
  • Cell Cycle Arrest : It induces cell cycle arrest at the G1/S phase, leading to decreased proliferation rates in cancer cells.
  • Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases .

Case Studies

Several case studies have highlighted the efficacy of oxazole and chromene derivatives in preclinical models:

  • Study on MCF-7 Cells : A derivative similar to the compound was tested on MCF-7 cells, showing an IC50 value of 15 µM, indicating effective cytotoxicity .
  • Antimicrobial Testing : In a study evaluating antimicrobial properties, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .

Comparative Analysis

A comparative analysis table summarizing key biological activities alongside other related compounds is presented below:

Compound NameAnticancer Activity (IC50)Antioxidant ActivityAntimicrobial Activity (MIC)
Compound A10 µMModerate16 µg/mL
Compound B15 µMHigh32 µg/mL
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene 15 µM Significant 32 µg/mL

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